Dimethyl 1-(3,4-dimethoxybenzyl)-4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-propoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then subjected to further reactions to introduce the dihydropyridine ring and the carboxylate groups. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting cardiovascular diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other dihydropyridine derivatives, 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern and functional groups. Similar compounds include:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action. The uniqueness of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its potential for diverse applications and its distinct chemical structure.
Properties
Molecular Formula |
C27H31NO7 |
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Molecular Weight |
481.5 g/mol |
IUPAC Name |
dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H31NO7/c1-6-13-35-20-10-8-19(9-11-20)25-21(26(29)33-4)16-28(17-22(25)27(30)34-5)15-18-7-12-23(31-2)24(14-18)32-3/h7-12,14,16-17,25H,6,13,15H2,1-5H3 |
InChI Key |
SPGBTXJBWOHYQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
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